Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. The compound possesses a furo[3,4-c]pyrrole core, which is characterized by a fused bicyclic system that includes both furan and pyrrole rings. The presence of tert-butyl and methyl substituents contributes to its distinctive chemical properties and reactivity, making it of interest in organic synthesis and medicinal chemistry.
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate belongs to the class of heterocyclic compounds, specifically those containing both furan and pyrrole moieties. Its molecular formula is with a molecular weight of approximately 271.31 g/mol .
The synthesis of Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate typically involves multi-step organic reactions:
The molecular structure of Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate can be described as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 271.31 g/mol |
IUPAC Name | 5-O-tert-butyl 3a-O-methyl (3aS,6aR)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a,5-dicarboxylate |
InChI | InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-5-9-6-18-8-13(9,7-14)10(15)17-4/h9H,5-8H2,1-4H3/t9-,13+/m1/s1 |
InChI Key | SNAWNEHNZGMNAF-RNCFNFMXSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2COC[C@]2(C1)C(=O)OC |
This structural data highlights the complexity and specific stereochemistry of the compound .
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate can participate in various chemical reactions:
The mechanism of action for Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate involves interactions with specific molecular targets such as enzymes or receptors. The compound's biological effects are mediated through binding to these targets which results in alterations in their activity or function. The precise pathways depend on the context of its application in research or therapeutic settings .
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate has potential applications in various scientific fields:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7